Methyl acrylate
Overview
Description
Methyl acrylate is an organic compound, specifically the methyl ester of acrylic acid. It is a colorless liquid with a characteristic acrid odor. This compound is primarily used in the production of acrylate fiber, which is utilized in weaving synthetic carpets. Additionally, this compound serves as a reagent in the synthesis of various pharmaceutical intermediates .
Synthetic Routes and Reaction Conditions:
Esterification: The standard industrial method for producing this compound involves the esterification of acrylic acid with methanol under acid catalysis. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion exchangers.
Transesterification: Another method involves the transesterification of ethyl acrylate with methanol.
Vapor-Phase Oxidation: A one-pot route described in patent literature involves the vapor-phase oxidation of propene or 2-propenal with oxygen in the presence of methanol.
Debromination: this compound can be prepared by the debromination of methyl 2,3-dibromopropanoate with zinc.
Pyrolysis: Pyrolysis of methyl lactate in the presence of ethenone (ketene) also yields this compound.
Industrial Production Methods:
Esterification with Methanol: This is the most common industrial method, where acrylic acid is esterified with methanol under acidic conditions.
Vapor-Phase Oxidation: This method involves the oxidation of propene or 2-propenal in the presence of methanol, providing an efficient route for large-scale production.
Types of Reactions:
Polymerization: this compound readily undergoes polymerization, often requiring inhibitors like hydroquinone to prevent spontaneous polymerization.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: this compound can be involved in oxidation and reduction reactions, although these are less common compared to its polymerization and addition reactions.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used in free radical polymerization.
Addition Reactions: Bases like triethylamine are often used to facilitate Michael additions.
Major Products Formed:
Mechanism of Action
Target of Action
Methyl acrylate, an organic compound and the methyl ester of acrylic acid, is primarily targeted for use in the production of polymers . It readily copolymerizes with substances like ethylene, acrylonitriles, styrene, and (meth)acrylic acid . The added ester group imparts properties such as durability, flexibility, elasticity, stickiness, and adhesiveness .
Mode of Action
This compound interacts with its targets (other monomers) through a process known as copolymerization . This interaction results in the formation of polymers with enhanced properties such as increased durability, flexibility, and adhesiveness . It’s also used as a reagent in the synthesis of various pharmaceutical intermediates .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its polymerization and interaction with other monomers . It’s also involved in the synthesis of various pharmaceutical intermediates . More research is needed to fully understand the specific biochemical pathways affected by this compound .
Pharmacokinetics
It’s slightly soluble in water, which may influence its distribution and excretion .
Result of Action
The primary result of this compound’s action is the formation of polymers with enhanced properties . These polymers are used in a variety of applications, including the production of artificial resins, adhesives, coating materials, and more . On a cellular level, this compound has been found to interact with erythrocytes, potentially leading to a decrease of cellular glutathione (GSH) depression in the erythrocyte system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its tendency to polymerize means that samples typically contain an inhibitor such as hydroquinone . Additionally, its volatility and reactivity mean that it should be used only in well-ventilated areas or outdoors . Its stability and efficacy can also be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
Methyl acrylate reacts catalyzed by Lewis bases in a Michael addition with amines in high yields to β-alanine derivatives which provide amphoteric surfactants when long-chain amines are used and the ester function is hydrolyzed subsequently . This shows that this compound can interact with enzymes and proteins in biochemical reactions.
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that this compound can have harmful effects when exposed to cells. It is classified as harmful (Xn) and highly flammable (F+)
Molecular Mechanism
The standard industrial reaction for producing this compound is esterification with methanol under acid catalysis (sulfuric acid, p-toluenesulfonic acid or acidic ion exchangers) . The transesterification is facilitated because methanol and this compound form a low boiling azeotrope . This shows how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound has a tendency to polymerize, and samples typically contain an inhibitor such as hydroquinone
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not fully understood yet. It is known that this compound can have harmful effects when exposed to animals. It is classified as harmful (Xn) and highly flammable (F+)
Metabolic Pathways
It is known that this compound can be prepared by debromination of methyl 2,3-dibromopropanoate with zinc
Transport and Distribution
This compound is transported in specially equipped railway cars or tanker trucks . Transport containers are filled to a maximum of 91% of their capacity . In order to prevent spontaneous polymerization, this compound must always be stored under air, never under inert gases .
Subcellular Localization
The subcellular localization of this compound is not fully understood yet. It is known that this compound can have harmful effects when exposed to cells. It is classified as harmful (Xn) and highly flammable (F+)
Scientific Research Applications
Methyl acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Ethylhexyl acrylate
Properties
IUPAC Name |
methyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJBEWLBFYGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array | |
Record name | METHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL ACRYLATE | |
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Record name | methyl acrylate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_acrylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
9003-21-8 | |
Record name | Poly(methyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0024183 | |
Record name | Methyl acrylate | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl acrylate, stabilized is a colorless volatile liquid with an acrid odor. Flash point 27 °F. Vapors may irritate the eyes and respiratory system. Highly toxic by inhalation, ingestion and skin absorption. Less dense than water (0.957 gm / cm3) and slightly soluble in water, hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an acrid odor; [NIOSH], Solid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid odor. | |
Record name | METHYL ACRYLATE, STABILIZED | |
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Record name | 2-Propenoic acid, methyl ester | |
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Record name | Methyl acrylate | |
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Record name | Methyl acrylate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | METHYL ACRYLATE | |
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Record name | METHYL ACRYLATE | |
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URL | https://www.osha.gov/chemicaldata/767 | |
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Record name | Methyl acrylate | |
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URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
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Boiling Point |
176.9 °F at 760 mmHg (NTP, 1992), 80.1 °C, Boiling point: 70 °C at 608 mm Hg; 60 °C at 428 mm Hg; 50 °C at 298 mm Hg; 40 °C at 200 mm Hg; 20 °C at 88 mm Hg; 10 °C at 54 °C; 5 °C at 41.5 mm Hg; 0 °C at 32 mm Hg; -5 °C at 24.5 mm Hg; - 10 °C at 18.5 mm Hg, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80.5 °C, 176.9 °F, 176 °F | |
Record name | METHYL ACRYLATE, STABILIZED | |
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Record name | Methyl acrylate | |
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Record name | Methyl acrylate | |
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Record name | METHYL ACRYLATE | |
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Record name | METHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/767 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Methyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
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Flash Point |
44 °F (NTP, 1992), -3 °C (27 °F) - closed cup, 27 °F (-3 °C) (open cup), -2.8 °C c.c., 44 °F, 27 °F | |
Record name | METHYL ACRYLATE, STABILIZED | |
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Record name | Methyl acrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/767 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 4.94X10+4 mg/L at 25 °C, Slightly soluble in water, Soluble in ethanol, ethyl ether, acetone, chloroform, benzene, Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g, 49.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 6% | |
Record name | METHYL ACRYLATE, STABILIZED | |
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URL | https://cameochemicals.noaa.gov/chemical/1078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl acrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl acrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | METHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Methyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.956 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9535 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal; readily polymerized, Liquid heat capacity = 0.449 Btu/lb-F at 70 °F; Liquid thermal conductivity = 1.117 Btu-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.02049 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.251 Btu/lb-F at 75 °F, Readily polymerized; bulk density: 8.0 lb/gal, Relative density (water = 1): 0.95, 0.956, 0.96 | |
Record name | METHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl acrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/767 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |
Record name | METHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | METHYL ACRYLATE | |
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URL | https://www.osha.gov/chemicaldata/767 | |
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Vapor Pressure |
40 mmHg at 48.6 °F ; 760 mmHg at 176.4 °F (NTP, 1992), 65.0 [mmHg], VP: 65 Torr at 20 °C, 86.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9.1, 65 mmHg | |
Record name | METHYL ACRYLATE, STABILIZED | |
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Record name | Methyl acrylate | |
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Record name | Methyl acrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
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Record name | METHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |
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Record name | METHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/767 | |
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Record name | Methyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
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Impurities |
Water content-0.1% (max), acid content as acrylic acid-0.01% (max) | |
Record name | Methyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless volatile liquid | |
CAS No. |
96-33-3 | |
Record name | METHYL ACRYLATE, STABILIZED | |
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URL | https://cameochemicals.noaa.gov/chemical/1078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl acrylate | |
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Record name | Methyl acrylate | |
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Record name | METHYL ACRYLATE | |
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Record name | 2-Propenoic acid, methyl ester | |
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Record name | Methyl acrylate | |
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Record name | Methyl acrylate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.274 | |
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Record name | METHYL ACRYLATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC487PR91H | |
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Record name | Methyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl acrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | METHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/767 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acrylic acid, methyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AT2AB980.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-105.7 °F (NTP, 1992), -75.6 °C, 76.5 °C, -76.5 °C, -106 °F | |
Record name | METHYL ACRYLATE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl acrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl acrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/767 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl acrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl acrylate?
A1: this compound has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used various spectroscopic techniques to characterize this compound, including Infrared (IR) [], Nuclear Magnetic Resonance (NMR) [, , , ], and X-ray Absorption Spectroscopy (XAS) []. These techniques provide insights into the structure, bonding, and interactions of this compound.
Q3: How does the stability of this compound affect its applications?
A4: this compound's stability is crucial for its applications. For instance, electron beam crosslinking enhances the mechanical and thermal properties of ethylene this compound copolymers, broadening their potential uses []. Conversely, this compound can undergo degradation upon exposure to radiation, affecting its properties and limiting its applications in certain contexts [].
Q4: Can this compound participate in catalytic reactions?
A5: Yes, this compound can act as both a reactant and a product in catalytic reactions. For example, it serves as a reactant in aldol condensation reactions catalyzed by Vanadium-Silicon-Phosphorus Oxide (V-Si-P Oxide) and Cesium-Antimony Oxide/Silicon Dioxide (Cs-Sb2O5/SiO2) catalysts, leading to the formation of other valuable compounds like this compound itself [, ].
Q5: How does the structure of this compound influence its reactivity in catalytic reactions?
A6: The presence of the electron-withdrawing carbonyl group in this compound makes it susceptible to nucleophilic attack. This is evident in reactions like the Michael addition, where it readily reacts with nucleophiles like nitroalkanes in the presence of catalysts like tributylphosphine []. The reaction conditions and the nature of the catalyst significantly influence the reaction rate and selectivity.
Q6: Have computational methods been applied to study this compound?
A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanisms and selectivities of reactions involving this compound, such as the cycloaddition reactions with pyridinium-3-olates and pyrazinium-3-olates []. These calculations provide valuable insights into the factors governing the reactivity and selectivity of this compound in different chemical transformations.
Q7: How do structural modifications of this compound affect its properties?
A8: Structural modifications to this compound can significantly alter its reactivity. For instance, replacing the methyl group with an octafluoropentyl group in octafluoropentyl this compound enhances its hydrophobicity and alters its interaction with silk fabric, making it suitable for grafting modification applications [].
Q8: What are the safety concerns associated with this compound?
A9: this compound is flammable and harmful upon inhalation or skin contact. It is classified as a skin sensitizer, and its use in industrial settings requires adherence to strict safety regulations [].
Q9: What measures can mitigate the environmental impact of this compound?
A9: Responsible waste management practices are crucial to minimize the environmental impact of this compound. While specific strategies are not outlined in the provided research, exploring biodegradable alternatives and efficient recycling methods can contribute to sustainable use.
Q10: What is the significance of this compound in polymer chemistry?
A11: this compound is a vital monomer in polymer synthesis. It undergoes polymerization to form poly(this compound) (PMA) [, , , ]. The properties of PMA can be further tailored by copolymerizing this compound with other monomers like styrene, acrylonitrile, and itaconic anhydride [, , , , , ].
Q11: How does the polymerization of this compound proceed?
A12: this compound polymerization typically proceeds via free radical mechanisms, often initiated by systems like ceric ammonium nitrate or Cu(0)/tris(2-dimethylaminoethyl)amine (Me6-TREN) [, , ]. The polymerization conditions, such as initiator concentration, temperature, and solvent, significantly impact the reaction rate, molecular weight, and polydispersity of the resulting polymer.
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